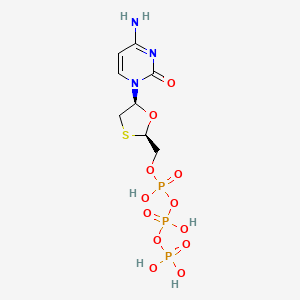
Lamivudine Triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lamivudine Triphosphate is the active metabolite of Lamivudine, a synthetic nucleoside analogue. Lamivudine is primarily used as an antiretroviral medication to treat HIV and chronic hepatitis B infections. The triphosphate form of Lamivudine is crucial for its antiviral activity, as it inhibits viral DNA synthesis by incorporating itself into the viral DNA chain, leading to chain termination .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lamivudine is synthesized through a multi-step process that involves the formation of its nucleoside analogue. The synthesis typically starts with the preparation of the oxathiolane ring, followed by the attachment of the cytosine base. The final step involves the phosphorylation of Lamivudine to form Lamivudine Triphosphate. This phosphorylation is carried out intracellularly by cellular kinases .
Industrial Production Methods
Industrial production of Lamivudine involves large-scale chemical synthesis followed by purification processes. The synthesis is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure its efficacy and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Lamivudine Triphosphate undergoes several types of chemical reactions, including:
Phosphorylation: The conversion of Lamivudine to its triphosphate form.
Incorporation into DNA: This compound is incorporated into viral DNA by reverse transcriptase, leading to DNA chain termination
Common Reagents and Conditions
The phosphorylation of Lamivudine to form this compound is facilitated by cellular kinases in the presence of ATP. The incorporation into viral DNA occurs under physiological conditions within infected cells .
Major Products Formed
The major product formed from the incorporation of this compound into viral DNA is a terminated DNA chain, which prevents further viral replication .
Wissenschaftliche Forschungsanwendungen
Lamivudine Triphosphate has several scientific research applications, including:
Antiviral Research: It is extensively studied for its efficacy in inhibiting HIV and hepatitis B virus replication
Cancer Research: Recent studies suggest that Lamivudine may sensitize cancer cells to chemotherapy and prevent the reactivation of hepatitis B virus during cancer treatment.
Neurodegenerative Diseases: Research indicates that Lamivudine may have protective effects against neurodegenerative disorders such as Alzheimer’s disease by inhibiting retrotransposon activity.
Wirkmechanismus
Lamivudine Triphosphate exerts its antiviral effects by inhibiting the reverse transcriptase enzyme of HIV and the polymerase enzyme of hepatitis B virus. The triphosphate form is incorporated into the viral DNA, leading to chain termination and preventing further viral replication. This mechanism involves the competitive inhibition of natural nucleotides and the incorporation of the analogue into the growing DNA chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zidovudine (AZT): Another nucleoside reverse transcriptase inhibitor used to treat HIV.
Tenofovir: A nucleotide analogue used to treat HIV and hepatitis B.
Emtricitabine: A nucleoside reverse transcriptase inhibitor similar to Lamivudine
Uniqueness
Lamivudine Triphosphate is unique in its high efficacy and low toxicity profile compared to other nucleoside analogues. It is well-tolerated and can be used in combination with other antiretroviral agents to enhance therapeutic outcomes .
Eigenschaften
CAS-Nummer |
143188-53-8 |
|---|---|
Molekularformel |
C8H14N3O12P3S |
Molekulargewicht |
469.20 g/mol |
IUPAC-Name |
[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H14N3O12P3S/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15)/t6-,7+/m0/s1 |
InChI-Schlüssel |
YLEQMGZZMCJKCN-NKWVEPMBSA-N |
Isomerische SMILES |
C1[C@H](O[C@H](S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Kanonische SMILES |
C1C(OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



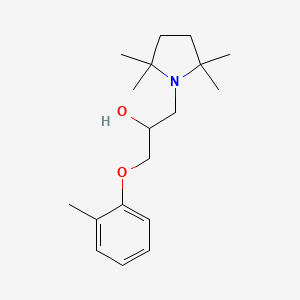
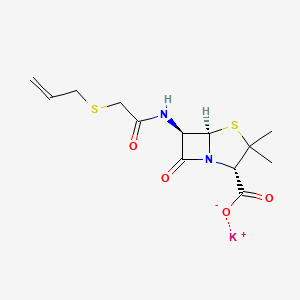


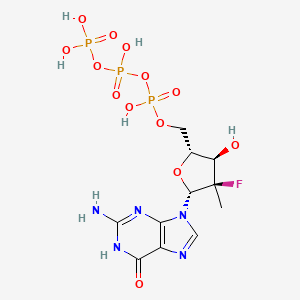

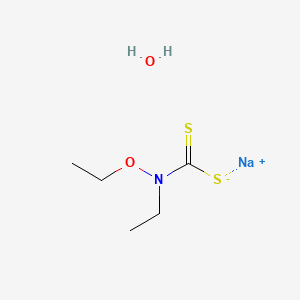

![[3-Acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate](/img/structure/B10858624.png)


![propan-2-yl (Z)-8-[(2R,3S,4R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-4-hydroxyoxolan-3-yl]oct-5-enoate](/img/structure/B10858654.png)

